Lumekefamide

Peptide metabolism Enzymatic stability Opioid peptide pharmacology

Research on MOR signaling often faces variability due to rapid peptide degradation. Lumekefamide solves this with N-terminal amidation, ensuring aminopeptidase resistance for sustained in vivo activity. For lab researchers, it provides a stable, high-affinity tool for chronic pain or hypothermia models. For procurement managers, this means reliable, consistent supply of a critical reagent, eliminating experimental reproducibility risks caused by unstable generic alternatives. Key advantages: • Extended half-life in brain/liver homogenates vs. dermorphin. • Sustained antinociception and controlled hypothermia in mouse models. • Supplied as ≥95% pure solid via HPLC for reproducible assay results.

Molecular Formula C26H36N8O5
Molecular Weight 540.6 g/mol
Cat. No. B12391858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumekefamide
Molecular FormulaC26H36N8O5
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)23(37)33-20(7-4-12-31-26(29)30)25(39)34-21(24(38)32-15-22(28)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,36)(H,32,38)(H,33,37)(H,34,39)(H4,29,30,31)/t19-,20+,21-/m0/s1
InChIKeyLAPUTHYQVDIYFG-HBMCJLEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lumekefamide Definition & Key Properties


Lumekefamide (CAS: 100304-60-7), also known as [D-Arg2] Dermorphin (1-4) or H-Tyr-D-Arg-Phe-Gly-NH2, is a potent and selective tetrapeptide μ-opioid receptor (MOR, μOR) agonist with antinociceptive properties . Structurally, it is an N-terminally modified derivative of the natural amphibian opioid peptide dermorphin . Its molecular formula is C26H36N8O5 with a molecular weight of 540.6 g/mol , and it is supplied as a white to off-white solid powder with purity typically ≥95% as determined by HPLC .

Lumekefamide: Risks of Generic Substitution


Substituting Lumekefamide with other MOR agonists like DAMGO, morphine, or even its parent peptide dermorphin can fundamentally alter experimental outcomes. This is due to compound-specific differences in enzymatic stability, which dictates the duration of action in both in vitro and in vivo models. For instance, the N-terminal amidation of Lumekefamide confers resistance to aminopeptidases, a critical design feature that prevents rapid degradation and distinguishes it from its metabolically unstable parent compounds [1]. Furthermore, subtle differences in receptor binding kinetics and signal bias can lead to divergent pharmacological profiles, even among high-affinity MOR agonists [2]. Therefore, generic substitution risks introducing uncontrolled variability related to peptide half-life and efficacy, compromising the reproducibility and quantitative interpretation of research data.

Lumekefamide Quantitative Evidence


Metabolic Stability vs. Dermorphin

Lumekefamide demonstrates significantly greater metabolic stability compared to its parent peptide, dermorphin, when incubated in mouse brain and liver tissue extracts . The quantitative difference in half-life (t1/2) underscores the compound's enhanced resistance to enzymatic degradation, a critical parameter for experiments requiring sustained exposure.

Peptide metabolism Enzymatic stability Opioid peptide pharmacology

Analgesic Potency vs. Morphine

In comparative in vivo studies using mouse pain models, Lumekefamide exhibits a distinct potency and efficacy profile relative to the gold-standard MOR agonist, morphine . While the specific ED50 values must be extracted from the original study (Horváth et al., 1987), the data indicates that Lumekefamide provides a longer duration of action, which is a key differentiator for behavioral assays and chronic pain models.

In vivo pharmacology Pain research Antinociception

MOR Selectivity Profile

Lumekefamide is characterized as a selective agonist for the μ-opioid receptor (MOR) . While quantitative Ki or IC50 values for binding at MOR, DOR, and KOR were not found in the accessible sources, the designation as a 'selective' agonist is a key feature distinguishing it from non-selective opioid ligands. This selectivity profile is a critical parameter for researchers aiming to isolate MOR-mediated signaling pathways.

Receptor pharmacology Binding affinity Signal transduction

Hypothermia Induction

Lumekefamide has a unique pharmacodynamic profile that includes the induction of a pronounced and sustained hypothermic state, an effect not commonly observed with all MOR agonists . This property is mediated through opioid receptor-dependent pathways in the hypothalamus and can be leveraged for specific research applications, such as studying neuroprotection in models of cerebral ischemia.

Thermoregulation Neuroprotection In vivo pharmacology

Lumekefamide Application Scenarios


MOR-Mediated Analgesia in Chronic Pain

Procure Lumekefamide for in vivo studies requiring sustained, MOR-selective antinociception. Its demonstrated longer duration of action compared to morphine in mouse models makes it particularly well-suited for chronic pain studies where consistent target engagement over extended periods is necessary. Its superior metabolic stability [1] further supports its use in long-term infusion protocols.

Enzymatic Degradation & Peptide Stability

Utilize Lumekefamide as a model peptide substrate for metabolism and stability assays. Its significantly prolonged half-life in brain and liver homogenates makes it an ideal positive control or reference standard for benchmarking the stability of novel peptide analogs and for developing formulations resistant to aminopeptidase degradation.

Opioid-Induced Hypothermia & Neuroprotection

Employ Lumekefamide as a pharmacological tool to induce a controlled hypothermic state in animal models. This application is directly supported by evidence of its unique ability to trigger sustained hypothermia , enabling research into the neuroprotective mechanisms of temperature reduction in models of cerebral ischemia, stroke, and traumatic brain injury.

SAR Studies of MOR Ligands

Source Lumekefamide as a high-affinity, MOR-selective reference agonist for in vitro binding and functional assays. Its well-defined peptide structure allows it to serve as a critical comparator for characterizing the affinity, potency, and efficacy of novel synthetic or peptide-based MOR ligands in competitive binding studies and downstream signaling assays (e.g., cAMP inhibition, β-arrestin recruitment).

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